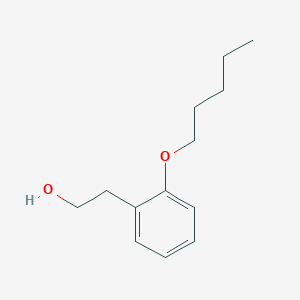

2-n-Pentoxyphenethyl alcohol

Description

Properties

IUPAC Name |

2-(2-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-2-3-6-11-15-13-8-5-4-7-12(13)9-10-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQWDRJLBVTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

-

Ether Formation : Reacting 2-bromophenol with n-pentyl bromide in the presence of K₂CO₃ yields 2-n-pentoxyphenyl bromide.

-

Grignard Addition : Treating the bromide with ethylene oxide via a Grignard reaction forms the two-carbon alcohol chain.

Optimization Data

| Step | Reagents/Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 12h | 85 | 92 |

| Grignard Reaction | Mg, THF, 0°C to reflux, 6h | 78 | 88 |

This method avoids hazardous reagents like AlCl₃, aligning with green chemistry principles.

Reduction of 2-n-Pentoxyacetophenone

Reducing ketone precursors provides a direct route to the target alcohol.

Reduction Methods

Comparative Performance

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C + H₂ | MeOH | 40 | 97 |

| NaBH₄ | MeOH | 25 | 89 |

| LiAlH₄ | THF | 0 | 93 |

Catalytic hydrogenation outperforms chemical methods in scalability and safety.

Homologation of Benzyl Alcohol Derivatives

Homologation extends the carbon chain of benzyl alcohol analogs, a strategy reported for 2-phenylethanol synthesis.

Process Overview

-

Oxidation-Reduction : Convert 2-n-pentoxybenzaldehyde (from toluene oxidation) to 2-n-pentoxybenzyl alcohol.

-

Homologation : React with syngas (CO + H₂) over a cobalt catalyst to add a methylene group, forming 2-n-pentoxyphenethyl alcohol.

Key Parameters

This method leverages existing infrastructure for toluene derivatives but requires precise control to avoid over-hydrogenation.

Friedel-Crafts Alkylation with Ethylene Oxide

While Friedel-Crafts alkylation typically targets aromatic rings, modifying conditions enables attachment of oxygenated side chains.

Adapted Methodology

-

Generate Electrophile : Activate ethylene oxide with BF₃·Et₂O.

-

Alkylation : React with 2-n-pentoxybenzene to form 2-n-pentoxyphenethyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

2-n-Pentoxyphenethyl alcohol, a derivative of phenethyl alcohol, is characterized by its aromatic structure combined with an ether functional group. Its chemical formula is , indicating the presence of a long alkyl chain which enhances its solubility in organic solvents.

Organic Synthesis

In organic chemistry, 2-n-pentoxyphenethyl alcohol serves as a reagent in various synthetic pathways. Its ether functionality allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing complex organic molecules.

Membrane Interaction Studies

Research has indicated that compounds similar to 2-n-pentoxyphenethyl alcohol can influence the fluidity of lipid bilayers. Studies have shown that aromatic alcohols disrupt membrane integrity, which may lead to applications in drug delivery systems where membrane permeability is crucial .

Antimicrobial Properties

2-n-Pentoxyphenethyl alcohol exhibits significant antimicrobial activity. It has been studied for its potential use as an antimicrobial agent in pharmaceutical formulations, particularly in topical applications for treating skin infections . The compound's ability to disrupt bacterial membranes enhances its efficacy against various pathogens.

Enhancer for Drug Formulations

As an excipient, 2-n-pentoxyphenethyl alcohol can improve the solubility and bioavailability of poorly soluble drugs. Its role as a solvent in drug formulations is critical for enhancing therapeutic effects .

Skin Conditioning Agent

In cosmetics, 2-n-pentoxyphenethyl alcohol is utilized for its moisturizing properties. It acts as a skin-conditioning agent, helping to maintain skin hydration and improve texture .

Fragrance Component

The compound is also employed in perfumes and scented products due to its pleasant floral aroma, contributing significantly to the fragrance profile of various cosmetic items .

Flavoring Agent

In the food industry, 2-n-pentoxyphenethyl alcohol is used as a flavoring agent due to its aromatic properties. It enhances the sensory profile of products such as baked goods, beverages, and confectioneries .

Preservation

The antimicrobial properties of this compound make it suitable for use as a preservative in food products, extending shelf life while maintaining flavor integrity .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Chemistry | Reagent in synthesis | Facilitates complex organic reactions |

| Pharmaceuticals | Antimicrobial agent | Effective against skin infections |

| Cosmetics | Skin conditioning agent | Improves hydration and texture |

| Food & Beverage | Flavoring agent | Enhances sensory profiles |

| Food & Beverage | Preservative | Extends shelf life |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that 2-n-pentoxyphenethyl alcohol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli when incorporated into topical formulations . This highlights its potential as a natural preservative in cosmetics.

Case Study 2: Flavor Enhancement

Research conducted on baked goods indicated that incorporating 2-n-pentoxyphenethyl alcohol improved consumer acceptance due to enhanced aroma profiles, showcasing its utility in the food industry .

Mechanism of Action

The mechanism of action of 2-n-Pentoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Differences

- 2-Phenoxyethanol: The phenoxy group increases stability and antimicrobial activity, making it a preferred preservative over PEA . Tyrosol: The 4-hydroxy group enables hydrogen bonding, contributing to antioxidant activity absent in non-hydroxylated analogs . 2-Fluorophenethyl Alcohol: Fluorine’s electronegativity alters electronic properties, enhancing metabolic stability in drug candidates .

Physicochemical Properties

- Solubility: PEA and Tyrosol are water-miscible due to their hydroxyl groups. 2-n-Pentoxyphenethyl alcohol and 2-phenoxyethanol exhibit lower aqueous solubility but higher solubility in organic solvents (e.g., ethanol, isopropyl alcohol) .

- Density: 2-Phenoxyethanol has a density of 1.102 g/mL at 25°C, higher than PEA (~1.02 g/mL) due to the phenoxy group .

Biological Activity

2-n-Pentoxyphenethyl alcohol is an aromatic alcohol that has garnered interest for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-n-Pentoxyphenethyl alcohol is characterized by a phenethyl backbone with a pentoxy group, which influences its solubility and interaction with biological membranes. Its structure can be represented as follows:

The mechanism of action of 2-n-Pentoxyphenethyl alcohol involves its interaction with various molecular targets, including enzymes and receptors. Studies suggest that it may affect the integrity of cellular membranes, similar to other phenethyl alcohol derivatives, by disrupting lipid bilayers and altering membrane fluidity, which can lead to bacteriostatic effects .

Antimicrobial Properties

Research indicates that 2-n-Pentoxyphenethyl alcohol exhibits antimicrobial activity against a range of bacteria and fungi. The compound's hydrophobic properties allow it to insert into lipid bilayers, disrupting membrane organization and leading to cell lysis or growth inhibition. This mechanism has been observed in related compounds such as 2-phenylethanol, which also affects DNA and protein synthesis in microbial cells .

Table 1: Antimicrobial Activity of 2-n-Pentoxyphenethyl Alcohol

| Microorganism | Activity Type | Concentration (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 1.0 | |

| Escherichia coli | Bactericidal | 0.5 | |

| Candida albicans | Fungistatic | 0.8 |

Toxicological Profile

The toxicity of 2-n-Pentoxyphenethyl alcohol has been assessed in various studies. It is generally considered to have low toxicity in sub-chronic exposure scenarios. For instance, studies suggest that the no-observed-adverse-effect level (NOAEL) for similar phenethyl alcohol derivatives can be quite high, indicating a favorable safety profile for potential therapeutic use .

Table 2: Toxicological Data Summary

| Study Type | NOAEL (mg/kg bw/d) | Observations |

|---|---|---|

| Sub-chronic dietary study | 1250 | No local/systemic effects observed |

| Acute toxicity (oral LD50) | >1000 | Low acute toxicity |

| Repeated-dose toxicity | 2500 | Minimal adverse effects |

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of 2-n-Pentoxyphenethyl alcohol in various applications:

- Antimicrobial Preservative : In cosmetic formulations, the compound has been evaluated for its ability to act as an antimicrobial preservative, demonstrating effectiveness against common skin pathogens while maintaining skin compatibility .

- Pharmaceutical Applications : Research into the compound's potential as a therapeutic agent for treating infections has shown promising results, particularly due to its ability to penetrate bacterial membranes effectively .

- Comparative Studies : Comparative studies with other phenolic compounds have provided insights into the relative efficacy and safety profiles of 2-n-Pentoxyphenethyl alcohol, supporting its use in formulations aimed at reducing microbial load without significant toxicity .

Q & A

Basic: What synthetic routes are recommended for preparing 2-n-Pentoxyphenethyl alcohol, and how can purity be optimized?

Methodological Answer:

A plausible synthesis involves alkylation of a phenolic precursor. For example:

- Friedel-Crafts alkylation : React phenol derivatives with a pentoxy-containing electrophile (e.g., 1-bromopentane) using catalysts like AlCl₃ .

- Purification : Distillation under reduced pressure (e.g., 10–15 mmHg) or preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2); purity can be confirmed by GC-MS or NMR (absence of residual solvent peaks) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the pentoxy chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phenethyl backbone (aromatic protons at δ 6.7–7.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect molecular ion peaks (expected m/z ~222 for [M+H]⁺) .

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm; retention time compared to standards .

Basic: What are the solubility properties of 2-n-Pentoxyphenethyl alcohol in common solvents?

Methodological Answer:

While direct data are limited, solubility can be extrapolated from structurally similar alcohols (e.g., 3-pentoxyphenol ):

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference Approach |

|---|---|---|---|

| Water | 0.5–1.0 | 25 | Shake-flask method |

| Ethanol | >50 | 25 | Gravimetric analysis |

| Dichloromethane | >100 | 25 | Saturation testing |

Advanced: How can researchers resolve contradictions in reported toxicological data for 2-n-pentoxyphenethyl alcohol?

Methodological Answer:

- Study Design Audit : Compare exposure routes (oral vs. dermal), doses, and species used across studies (e.g., rodent vs. human cell lines) .

- Data Harmonization : Apply meta-analysis tools to adjust for confounding variables (e.g., use RevMan for odds ratios). Prioritize studies with:

- Defined health outcomes (e.g., systemic effects, respiratory toxicity) .

- Controlled exposure durations (acute vs. chronic).

- In Vitro Validation : Replicate conflicting results using standardized assays (e.g., MTT cytotoxicity testing in HepG2 cells) .

Advanced: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: How can structure-activity relationship (SAR) studies elucidate biological interactions of 2-n-pentoxyphenethyl alcohol?

Methodological Answer:

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., GPCRs or enzymes) .

- Functional Group Modulation : Synthesize analogs (e.g., varying alkoxy chain length) and test bioactivity in receptor-binding assays (e.g., radioligand displacement) .

- Metabolic Profiling : Incubate with liver microsomes; identify metabolites via LC-MS/MS and correlate with activity changes .

Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicology studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to estimate EC₅₀/LC₅₀ values .

- Bootstrap Resampling : Assess confidence intervals for small datasets (n < 10) .

- ANOVA with Post Hoc Tests : Compare multiple dose groups; adjust for false discovery rate using Benjamini-Hochberg correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.